molecular formula C32H36N4O2 B1665948 Amauromine CAS No. 88360-87-6

Amauromine

Cat. No.: B1665948
CAS No.: 88360-87-6
M. Wt: 508.7 g/mol
InChI Key: VKEAHNPKYMHYJJ-CBYNOBLXSA-N
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Mechanism of Action

Target of Action

Amauromine is a peripheral selective antagonist of the cannabinoid receptor type 1 (CB1) . The CB1 receptor is primarily located in the brain and is involved in various physiological processes, including mood regulation, pain perception, and appetite.

Mode of Action

Instead, it blocks the receptor and prevents it from being activated by other compounds. This interaction results in a decrease in the effects typically associated with CB1 activation, such as pain perception and appetite stimulation .

Biochemical Pathways

Given its role as a cb1 antagonist, it likely impacts the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as a CB1 antagonist. By blocking the CB1 receptor, this compound can potentially modulate various physiological processes regulated by the endocannabinoid system .

Biochemical Analysis

Biochemical Properties

Amauromine interacts with the CB1 receptor, exhibiting antagonist properties . It selectively binds to the CB1 receptor with Ki and Kb values of 178 nM and 66.6 nM, respectively . This interaction suggests that this compound may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes.

Cellular Effects

This compound’s cellular effects are primarily related to its interaction with the CB1 receptor. As a CB1 receptor antagonist, this compound can influence cell function by modulating the activity of this receptor. The CB1 receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CB1 receptor, acting as an antagonist . This binding can inhibit or activate enzymes, leading to changes in gene expression. The exact molecular pathways and biomolecules that this compound interacts with are still being studied.

Temporal Effects in Laboratory Settings

It is known that biochemical reactions and the effectiveness of compounds like this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its interaction with the CB1 receptor, it is likely that this compound is involved in the endocannabinoid system’s metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amauromine can be synthesized through a multi-step reaction process. One of the synthetic routes involves the use of L-Tryptophan, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, methyl ester as a starting material. The synthesis involves several steps, including reactions with PPTS in dichloromethane, methyl triflate with 2,6-di-tert-butylpyridine in dichloromethane, and trimethylsilyl iodide in acetonitrile at 0°C .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Auxarthron reticulatum. The fungus is cultivated in a suitable medium, and the compound is extracted from the culture broth. The extraction process typically involves solvent extraction and chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: Amauromine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups in this compound.

    Substitution: Substitution reactions can be carried out to introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce various substituted this compound analogs .

Scientific Research Applications

Amauromine has several scientific research applications, including:

Comparison with Similar Compounds

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

(1S,4S,12R,14S,17S,25R)-12,25-bis(2-methylbut-3-en-2-yl)-3,5,16,18-tetrazaheptacyclo[14.10.0.03,14.04,12.06,11.017,25.019,24]hexacosa-6,8,10,19,21,23-hexaene-2,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O2/c1-7-29(3,4)31-17-23-25(37)36-24(26(38)35(23)27(31)33-21-15-11-9-13-19(21)31)18-32(30(5,6)8-2)20-14-10-12-16-22(20)34-28(32)36/h7-16,23-24,27-28,33-34H,1-2,17-18H2,3-6H3/t23-,24-,27-,28-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEAHNPKYMHYJJ-CBYNOBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC3C(=O)N4C(CC5(C4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3C1NC7=CC=CC=C27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C[C@H]3C(=O)N4[C@@H](C[C@@]5([C@H]4NC6=CC=CC=C65)C(C)(C)C=C)C(=O)N3[C@@H]1NC7=CC=CC=C27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098576
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88360-87-6
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88360-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amauromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088360876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5aS,7aS,8aR,13aS,15aS,16aR)-8a,16a-Bis(1,1-dimethyl-2-propen-1-yl)-5a,8,8a,13,13a,15a,16,16a-octahydropyrazino[1′′,2′′:1,5;4′′,5′′:1′,5′]dipyrrolo[2,3-b:2′,3′-b′]diindole-7,15(5H,7aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amauromine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB3XU39EJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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